molecular formula C21H15N5OS B12160648 (3Z)-3-[2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12160648
M. Wt: 385.4 g/mol
InChI Key: DIEPEFCKCLOJKW-UHFFFAOYSA-N
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Description

(3Z)-3-[2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, an indolinone moiety, and a hydrazinylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the hydrazinylidene group and the indolinone moiety. Common reagents used in these reactions include hydrazine derivatives, indole derivatives, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures would be essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential biological activities. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine

In medicine, the compound is explored for its potential pharmacological properties. Researchers may study its effects on cellular pathways and its potential as a drug candidate for treating various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties make it a candidate for various industrial applications.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3Z)-3-[2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and core structures. This unique architecture allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H15N5OS

Molecular Weight

385.4 g/mol

IUPAC Name

3-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C21H15N5OS/c1-12-22-19(26-25-18-14-9-5-6-10-16(14)24-20(18)27)15-11-17(28-21(15)23-12)13-7-3-2-4-8-13/h2-11,24,27H,1H3

InChI Key

DIEPEFCKCLOJKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N=NC4=C(NC5=CC=CC=C54)O

Origin of Product

United States

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